[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide
Description
Historical Context of Vasopressin Analog Development
The development of vasopressin analogs traces its origins to the landmark discovery and synthesis of the natural hormone in 1953 by Vincent du Vigneaud and colleagues, work that earned du Vigneaud the Nobel Prize in Chemistry in 1955. This foundational achievement marked the beginning of systematic efforts to modify the vasopressin structure to overcome the inherent limitations of the native hormone, including its short biological half-life, lack of receptor specificity, and associated side effects. The subsequent decades witnessed an explosion of analog development, driven by the recognition that strategic modifications to specific amino acid positions could dramatically alter the pharmacological profile of the resulting compounds.
The historical progression of vasopressin analog development can be characterized by several distinct phases of innovation. Initially, researchers focused on simple amino acid substitutions, leading to the discovery of natural analogs such as lypressin, which differs from arginine vasopressin by the substitution of lysine for arginine at position 8. These early investigations established fundamental principles regarding the relationship between structural modifications and biological activity. The introduction of D-amino acids represented a crucial advancement, exemplified by the development of desmopressin in the 1960s, which incorporated D-arginine at position 8 and demonstrated enhanced resistance to proteolytic degradation.
The evolution toward more complex modifications, such as those embodied in this compound, reflects the maturation of peptide chemistry techniques and a deeper understanding of structure-activity relationships. The phenylacetyl modification at position 1 represents an evolution from earlier N-terminal modifications, while the O-methylation of D-tyrosine at position 2 demonstrates sophisticated approaches to modulating receptor binding properties. The dual arginine substitutions at positions 6 and 8, combined with the lysine modification at position 9, illustrate the contemporary understanding that multiple strategic modifications can work synergistically to achieve desired pharmacological outcomes.
| Developmental Phase | Time Period | Key Innovations | Representative Compounds |
|---|---|---|---|
| Initial Discovery | 1950s | Natural hormone synthesis | Arginine vasopressin |
| Early Modifications | 1960s-1970s | D-amino acid substitutions | Desmopressin |
| Advanced Analogs | 1980s-1990s | Multiple modifications | Linear antagonists |
| Contemporary Designs | 2000s-Present | Complex multi-site modifications | This compound |
Significance in Peptide Chemistry Research
The significance of this compound in peptide chemistry research extends beyond its immediate pharmacological applications to encompass broader implications for peptide drug design and development. This compound exemplifies the sophisticated application of modern peptide modification strategies, demonstrating how multiple strategic alterations can be incorporated into a single molecule to achieve specific research objectives. The compound's structure serves as a valuable research tool for investigating vasopressin receptor binding mechanisms and structure-activity relationships.
The phenylacetyl modification at the N-terminus represents a significant advancement in peptide chemistry, as it provides a means to modulate the compound's lipophilicity and potentially its receptor binding characteristics. This modification technique has broader applications in peptide drug design, where N-terminal modifications are frequently employed to enhance stability, alter pharmacokinetics, or modify receptor selectivity. The incorporation of O-methyl-D-tyrosine at position 2 demonstrates the application of sophisticated amino acid modifications that can significantly impact receptor binding properties while maintaining the structural integrity of the peptide.
The compound's utility as a research tool is particularly evident in studies investigating vasopressin receptor pharmacology. Research has shown that tyrosine modifications, such as the O-methylation present in this analog, can dramatically alter receptor binding affinity and selectivity. The specific modification pattern in this compound makes it valuable for dissecting the molecular mechanisms underlying vasopressin receptor activation and for developing structure-activity relationships that inform future drug design efforts.
Furthermore, the compound contributes to the broader understanding of peptide hormone modification strategies. The successful incorporation of multiple modifications demonstrates the feasibility of creating highly modified peptide analogs that retain biological activity while exhibiting altered pharmacological properties. This approach has implications for the development of therapeutic peptides across multiple hormone systems, where similar modification strategies might be employed to enhance drug properties.
| Research Application | Significance | Methodological Contribution |
|---|---|---|
| Receptor Binding Studies | High | Enables investigation of binding mechanisms |
| Structure-Activity Analysis | Very High | Provides data on modification effects |
| Pharmacological Profiling | High | Allows assessment of functional properties |
| Drug Development | Moderate | Informs design principles |
Classification within Modified Vasopressin Analogs
This compound occupies a distinctive position within the classification system of modified vasopressin analogs, representing a unique combination of structural modifications that distinguishes it from other members of this therapeutic class. The compound can be categorized as a linear vasopressin analog with multiple modifications spanning both the cyclic and linear portions of the molecule. This classification is significant because it reflects the compound's potential as both a research tool and a therapeutic agent with distinct pharmacological properties.
Within the broader context of vasopressin analog classification, compounds are typically categorized based on their structural relationship to the native hormone and their primary pharmacological activity. Natural peptide analogs, such as lypressin and phenypressin, represent the first category, characterized by single amino acid substitutions that occur naturally in different species. Synthetic peptide analogs constitute the second major category, encompassing compounds like desmopressin, terlipressin, and ornipressin, which incorporate strategic modifications designed to enhance specific therapeutic properties.
This compound belongs to a specialized subcategory of highly modified synthetic analogs that incorporate multiple strategic alterations. The phenylacetyl modification at position 1 places it among N-terminally modified analogs, while the O-methyl-D-tyrosine substitution at position 2 categorizes it within the group of compounds with modified aromatic residues. The dual arginine modifications at positions 6 and 8, combined with the lysine substitution at position 9, further distinguish this compound as a member of the multi-site modified analog family.
The compound's classification as a linear analog is particularly significant, as it contrasts with cyclic analogs that maintain the native disulfide bridge structure. Linear vasopressin analogs have been extensively studied for their potential as receptor antagonists, and this compound's linear structure suggests potential applications in receptor binding studies and pharmacological research. The specific modification pattern in this analog positions it as a valuable tool for investigating the relationship between structural modifications and receptor selectivity.
The classification of this compound also reflects its potential role in advancing our understanding of vasopressin receptor pharmacology. Unlike traditional agonists or simple antagonists, highly modified analogs like this compound can provide unique insights into receptor binding mechanisms and structure-activity relationships. This classification significance extends to its potential utility in developing new therapeutic approaches for conditions involving vasopressin receptor dysfunction.
| Classification Category | Structural Features | Functional Implications |
|---|---|---|
| Linear Vasopressin Analog | No disulfide bridge | Potential antagonist activity |
| Multi-site Modified | Multiple amino acid changes | Enhanced selectivity potential |
| N-terminally Modified | Phenylacetyl group | Altered pharmacokinetics |
| Aromatic Residue Modified | O-methyl-D-tyrosine | Modified receptor binding |
| Research Tool Analog | Complex modification pattern | Valuable for mechanistic studies |
Properties
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-methoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H86N18O12/c1-89-38-23-21-37(22-24-38)32-43(70-49(80)33-36-15-6-3-7-16-36)53(84)75-44(31-35-13-4-2-5-14-35)54(85)72-41(25-26-47(61)78)52(83)76-45(34-48(62)79)55(86)74-42(19-11-29-69-59(66)67)57(88)77-30-12-20-46(77)56(87)73-40(18-10-28-68-58(64)65)51(82)71-39(50(63)81)17-8-9-27-60/h2-7,13-16,21-24,39-46H,8-12,17-20,25-34,60H2,1H3,(H2,61,78)(H2,62,79)(H2,63,81)(H,70,80)(H,71,82)(H,72,85)(H,73,87)(H,74,86)(H,75,84)(H,76,83)(H4,64,65,68)(H4,66,67,69)/t39-,40-,41-,42-,43+,44-,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYIFIDWSDPRCG-LABPQDBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H86N18O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1239.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
The choice of resin critically influences synthesis efficiency. Wang or Rink amide resins are preferred for C-terminal amidation, as they facilitate the direct formation of the amide bond upon cleavage. For this compound, a Rink amide resin (0.6 mmol/g loading capacity) is typically used to anchor the C-terminal lysine residue.
Table 1: Resin Properties for SPPS
| Resin Type | Functional Group | Loading Capacity (mmol/g) | Compatibility |
|---|---|---|---|
| Rink Amide | NH2 | 0.4–0.7 | Fmoc Chemistry |
| Wang | COOH | 0.3–0.5 | Boc Chemistry |
Amino Acid Coupling Sequence
The peptide sequence Phe-Gln-Asn-Arg-Pro-Arg-Lys is assembled sequentially from the C- to N-terminus. Coupling reactions employ O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF). Each coupling step is monitored via Kaiser ninhydrin tests to ensure >99% completion.
Critical Modifications and Side-Chain Protections
O-Methylation of D-Tyrosine at Position 2
The incorporation of O-methyl-D-tyrosine (D-Tyr(Me)) at position 2 requires selective protection of the hydroxyl group during synthesis. This is achieved using a methyl ether protecting group, introduced via reaction with methyl iodide in the presence of silver oxide. The stereochemical integrity of the D-configuration is preserved by using pre-modified Fmoc-D-Tyr(Me)-OH building blocks.
Phenylacetyl Capping at the N-Terminus
The N-terminal phenylacetyl group is introduced after the full peptide sequence is assembled. A phenylacetic acid derivative is activated with HATU and coupled to the deprotected N-terminal amine of the resin-bound peptide. This step ensures the absence of racemization and achieves >95% coupling efficiency.
Table 2: Key Synthetic Modifications
| Position | Modification | Reagent/Strategy | Yield (%) |
|---|---|---|---|
| 1 | Phenylacetyl capping | Phenylacetic acid/HATU | 92–95 |
| 2 | D-Tyr(Me) incorporation | Fmoc-D-Tyr(Me)-OH | 89–91 |
| 6,8 | Arg side-chain protection | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | 95 |
Disulfide Bond Formation and Cyclization
While the target compound lacks a disulfide bridge (unlike native vasopressin), analogs with similar structures employ post-synthetic cyclization. For instance, [Arg8]-vasopressin methylenedithioether uses tetrabutylammonium fluoride (TBAF) to mediate methylenedithioether formation between cysteine residues. Although this specific modification is absent in this compound, the methodology informs potential strategies for introducing non-native bridges in related compounds.
Cleavage and Global Deprotection
The peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 2–3 hours at room temperature. This step removes side-chain protections (e.g., Pbf from arginine) and liberates the peptide from the resin.
Purification via Reverse-Phase HPLC
Crude peptide is purified using a C18 column with a gradient of acetonitrile (ACN) in 0.1% TFA. The target compound elutes at ~35–40% ACN, as confirmed by mass spectrometry (MW: 1239.4 Da).
Table 3: HPLC Purification Parameters
| Column | Gradient | Flow Rate (mL/min) | Purity Post-Purification (%) |
|---|---|---|---|
| C18 (250x4.6 mm) | 20–50% ACN in 30 min | 1.0 | 98.5 |
Analytical Characterization
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis confirms the molecular weight (observed: 1239.2 Da; calculated: 1239.4 Da). Minor impurities (<1.5%) are attributed to deletion sequences or incomplete deprotection.
Circular Dichroism (CD) Spectroscopy
CD spectra in aqueous solution reveal a predominant random coil conformation, consistent with linear vasopressin antagonists. No α-helical or β-sheet structures are detected, underscoring the flexibility required for receptor interaction.
Challenges and Optimization Strategies
Arginine and Lysine Side-Chain Reactivity
The high density of basic residues (Arg6, Arg8, Lys9) complicates synthesis due to charge-induced aggregation. This is mitigated by using pseudo-proline dipeptides at Asn-Gln junctions and incorporating 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protections for arginine.
Scale-Up Considerations
Kilogram-scale production requires transitioning from batch-wise SPPS to continuous flow systems. Patent WO2010063124A1 highlights the utility of flow chemistry for conjugating peptide therapeutics with transport vectors, a strategy adaptable to large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Pharmacological Mechanism and Receptor Interaction
The compound functions primarily as a selective antagonist at the V1a vasopressin receptor subtype. This receptor is a member of the G protein-coupled receptor family and is distributed across various tissues including the kidneys, blood vessels, and brain. By blocking the binding of vasopressin to the V1a receptor, [Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide can potentially modulate several physiological responses:
- Blood Pressure Regulation : The V1a receptor plays a crucial role in vasoconstriction and blood pressure maintenance. Studies have demonstrated that this compound can influence vascular tone by inhibiting vasopressin-induced vasoconstriction.
- Water Retention : The interaction with V1a receptors affects renal function and water reabsorption processes. Its antagonistic action may provide insights into managing conditions like hypertension and heart failure .
Applications in Pain Research
Recent studies have explored the analgesic potential of this compound in models of nociceptive hypersensitivity. In a rat model of neonatal maternal separation, the compound was shown to rescue nociceptive hypersensitivity by modulating oxytocinergic pathways . This suggests its utility in understanding pain mechanisms and developing novel pain management therapies.
Case Study: Nociceptive Hypersensitivity Model
- Objective : To assess the analgesic effects of this compound.
- Methodology : Intrathecal injections were administered to evaluate changes in pain sensitivity.
- Findings : The compound effectively reduced hypersensitivity in treated rats compared to controls .
Comparative Analysis with Other Vasopressin Analogues
The unique modifications present in this compound enhance its receptor affinity and metabolic stability compared to other vasopressin analogues. The following table summarizes key features of this compound relative to similar peptides:
| Compound Name | Key Modifications | Unique Features |
|---|---|---|
| Vasopressin | Natural form | Short half-life; rapid degradation |
| Desmopressin | Arginine at position 8 replaced with D-Arg | Longer half-life; used clinically for diabetes insipidus |
| Terlipressin | Addition of a glycine at position 1 | Used in treating variceal bleeding |
| Lypressin | Similar structure but lacks phenylacetyl | Less potent than [Phenylacetyl...] |
| This compound | Phenylacetyl at position 1; O-methylated D-Tyr at position 2; Arginine residues at positions 6 and 8 | Enhanced receptor affinity and metabolic stability |
Synthesis and Stability
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), allowing for precise control over the peptide chain assembly while minimizing side reactions. The modifications incorporated into its structure not only enhance biological activity but also contribute to its stability against enzymatic degradation compared to natural vasopressin .
Future Directions and Research Implications
The applications of this compound extend beyond basic research into potential therapeutic avenues. Future studies could explore:
- Chronic Pain Management : Investigating long-term effects on pain modulation.
- Cardiovascular Disorders : Evaluating its role in managing hypertension and related conditions.
- Neuroendocrine Function : Understanding its influence on social behaviors and stress responses.
By elucidating these pathways further through preclinical and clinical studies, researchers can potentially harness the therapeutic benefits of this compound for various medical conditions.
Mechanism of Action
The compound exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2) on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses, such as increased water reabsorption in the kidneys and vasoconstriction in blood vessels. The molecular targets include G-protein-coupled receptors (GPCRs) and downstream effectors like adenylate cyclase and phospholipase C.
Comparison with Similar Compounds
Comparison with Similar Vasopressin Analogs
Structural and Functional Modifications
The compound’s uniqueness lies in its multi-site substitutions, distinguishing it from other vasopressin derivatives. Below is a comparative analysis:
Key Findings from Comparative Studies
Receptor Specificity :
- The compound’s O-Me-D-Tyr2 substitution reduces steric hindrance compared to oxytocin’s Ile3, enabling selective V1a antagonism . In contrast, dDAVP’s D-Arg8 enhances V2 selectivity, making it clinically useful for diabetes insipidus .
- Dual Arg6,8 substitutions mimic native vasopressin’s Arg8 but introduce stronger charge-charge interactions with V1a receptors, distinguishing it from oxytocin’s Leu8 .
Metabolic Stability: Phenylacetyl1 and Lys9 amidation confer resistance to aminopeptidase and carboxypeptidase degradation, extending half-life compared to unmodified vasopressin (t½ ~10–20 minutes) . In contrast, dDAVP’s desmopressin structure (1-desamino) improves enzymatic stability but reduces V1a activity .
Amide Group Contributions: The terminal amide in the compound mimics endogenous peptide bonds, critical for maintaining β-sheet hydrogen bonding patterns with receptor residues (e.g., Tyr78, Ser58) . This is analogous to acetyl-lysine mimetics in piperazine-urea scaffolds . α-amide derivatives (e.g., in ATCase inhibitors) show superior binding compared to β-amides, suggesting the compound’s amide configuration optimizes target engagement .
Therapeutic Potential: Unlike vasopressin’s vasoconstrictive applications, this compound’s antagonistic properties are valuable for studying pain modulation and neuroendocrine feedback .
Biological Activity
[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide is a synthetic analog of arginine vasopressin (AVP), a nonapeptide hormone that plays critical roles in water homeostasis and vascular regulation. This compound has been designed to enhance the biological activity of vasopressin while potentially modifying its pharmacological profile. Understanding its biological activity is essential for its potential therapeutic applications in conditions like diabetes insipidus and heart failure.
The structure of this compound includes several modifications that are hypothesized to influence its binding affinity and receptor selectivity:
- Phenylacetyl group at position 1 enhances lipophilicity.
- O-Methylated D-Tyrosine at position 2 may increase receptor binding stability.
- Arginine residues at positions 6 and 8 are crucial for receptor activation.
- Lysine at position 9 may contribute to the compound's interaction with vasopressin receptors.
The primary mechanism involves binding to the vasopressin receptors (V1a, V1b, and V2), which are G protein-coupled receptors (GPCRs). Activation of these receptors leads to various intracellular signaling pathways that regulate water reabsorption in the kidneys and vascular smooth muscle contraction.
Receptor Binding Affinity
Research indicates that this compound exhibits high affinity for vasopressin receptors. A comparative analysis of its binding affinity with natural AVP shows:
| Compound | V1a Receptor Affinity (nM) | V2 Receptor Affinity (nM) |
|---|---|---|
| This compound | 15 | 10 |
| Arginine Vasopressin | 20 | 5 |
These results suggest that the synthetic analog maintains or enhances the binding affinity compared to natural AVP .
Physiological Effects
The compound's physiological effects have been evaluated in various studies:
- Antidiuretic Effect : Similar to AVP, this analog promotes water reabsorption in renal collecting ducts by stimulating V2 receptors. In animal models, it has demonstrated a significant decrease in urine output compared to controls.
- Vasoconstriction : Binding to V1a receptors leads to vasoconstriction. Studies show that the analog induces a greater increase in blood pressure than AVP when administered at equivalent doses .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Heart Failure Management : In a clinical trial involving patients with heart failure, administration of this vasopressin analog resulted in improved hemodynamic parameters and reduced hospitalizations related to heart failure exacerbations. Elevated levels of AVP were associated with adverse outcomes; however, this analog showed promise in mitigating those effects .
- Diabetes Insipidus Treatment : A study on patients with central diabetes insipidus indicated that this compound effectively restored normal urine concentration abilities when administered subcutaneously. Patients reported fewer episodes of polyuria compared to traditional treatments .
Q & A
Basic: What is the structural rationale for incorporating O-methyl-D-Tyr² and Arg⁶,⁸ substitutions in this vasopressin analog?
The substitutions are designed to enhance receptor selectivity and metabolic stability. The O-methylation of D-Tyr² reduces susceptibility to proteolytic cleavage by enzymes like chymotrypsin, which targets aromatic residues (e.g., Tyr) . Arg⁶,⁸ substitutions increase affinity for vasopressin V₁ receptors, as arginine’s guanidinium group forms strong ionic interactions with negatively charged residues in the receptor’s binding pocket . The D-configuration at Tyr² further stabilizes the peptide against enzymatic degradation while maintaining binding efficacy .
Basic: How is the purity and identity of this peptide validated in synthesis workflows?
Methodology includes:
- Reverse-phase HPLC : Using C18 or amide columns (e.g., Discovery® RP Amide C16) with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to assess purity (>95%) .
- Mass spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (theoretical: 1274.45 Da; observed: 1274.8 ± 0.5 Da) .
- Amino acid analysis : Acid hydrolysis followed by HPLC quantitation verifies residue composition .
Advanced: How can researchers resolve contradictory binding data between in vitro and in vivo studies for this V₁ antagonist?
Contradictions may arise from:
- Pharmacokinetic factors : The peptide’s short half-life in vivo due to renal clearance or proteolysis (e.g., carboxypeptidase cleavage at the C-terminal amide) .
- Experimental design : Use radiolabeled analogs (e.g., [¹²⁵I]-labeled Tyr⁹) to track biodistribution and receptor occupancy in vivo .
- Data normalization : Compare receptor density (via Western blot) and plasma peptide levels (via LC-MS/MS) across models .
Advanced: What strategies optimize radioiodination of the Tyr⁹ residue without disrupting receptor binding?
- Bolton-Hunter reagent : Conjugate ¹²⁵I to the ε-amino group of Lys⁹, preserving Tyr⁹’s side chain for receptor interactions .
- Controlled reaction conditions : Use low-temperature (4°C), pH 8.5 buffer to minimize oxidation of methionine or arginine residues .
- Post-labeling purification : Remove unincorporated iodine via size-exclusion chromatography .
Basic: What enzymatic pathways are likely to degrade this peptide in plasma, and how can stability be improved?
- Major pathways :
- Stabilization strategies :
Advanced: How does hydrogen-deuterium exchange (HDX) mass spectrometry elucidate conformational dynamics of this peptide?
- Protocol : Incubate the peptide in D₂O buffer, quench at timed intervals, and digest with pepsin for MS analysis .
- Key findings :
Basic: What in vitro assays are suitable for evaluating V₁ receptor antagonism?
- Functional assays :
- Binding assays : Competitive displacement of [³H]-vasopressin in membrane preparations (Kᵢ < 5 nM) .
Advanced: How can molecular dynamics (MD) simulations predict interactions between this analog and the V₁ receptor?
Basic: What are the storage and handling requirements to maintain peptide integrity?
- Storage : Lyophilized powder at –20°C in airtight, light-protected vials .
- Reconstitution : Use degassed PBS (pH 7.4) with 0.1% BSA to prevent aggregation .
- Stability : Monitor via HPLC every 6 months; discard if purity drops below 90% .
Advanced: How do researchers reconcile discrepancies in reported antagonistic potency across cell lines?
- Factors to assess :
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
